Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

LogP Lipophilicity Lead-likeness

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde (CAS 1253696-31-9, MW 162.15, C₈H₆N₂O₂) is a heterocyclic aldehyde comprising a [1,2]oxazolo[5,4-b]pyridine fused core with a methyl substituent at the 3-position and a carbaldehyde group at the 5-position. It is classified as a research-use building block and is commercially supplied at 95% purity from multiple vendors.

Molecular Formula C8H6N2O2
Molecular Weight 162.15
CAS No. 1253696-31-9
Cat. No. B3226294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
CAS1253696-31-9
Molecular FormulaC8H6N2O2
Molecular Weight162.15
Structural Identifiers
SMILESCC1=NOC2=C1C=C(C=N2)C=O
InChIInChI=1S/C8H6N2O2/c1-5-7-2-6(4-11)3-9-8(7)12-10-5/h2-4H,1H3
InChIKeyQTFVKXSSLLKEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde (CAS 1253696-31-9): Fused Isoxazole-Pyridine Aldehyde Building Block for Medicinal Chemistry


3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde (CAS 1253696-31-9, MW 162.15, C₈H₆N₂O₂) is a heterocyclic aldehyde comprising a [1,2]oxazolo[5,4-b]pyridine fused core with a methyl substituent at the 3-position and a carbaldehyde group at the 5-position . It is classified as a research-use building block and is commercially supplied at 95% purity from multiple vendors . The compound carries GHS07 hazard classification (H302 harmful if swallowed; H315 skin irritation; H319 eye irritation; H335 respiratory irritation) . Its MDL identifier is MFCD18878331 .

Why 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde Cannot Be Replaced by In-Class Analogs Without Functional Consequence


In-class compounds sharing the [1,2]oxazolo[5,4-b]pyridine scaffold cannot be freely interchanged because the 5-carbaldehyde group and 3-methyl substituent jointly determine reactivity, polarity, and downstream synthetic utility . The aldehyde at position 5 provides a reactive carbonyl handle for condensation, nucleophilic addition, oxime formation, and oxidation—transformations inaccessible to the non-carbonyl parent 3-methylisoxazolo[5,4-b]pyridine (CAS 58035-50-0) or the fully oxidized 5-carboxylic acid analog (CAS 929972-88-3) . Replacement at the 3-position (e.g., 3-tert-butyl, CAS 1253696-33-1) alters steric bulk and LogP substantially, changing both reactivity and predicted pharmacokinetic behavior. The quantitative comparisons in Section 3 establish that generic substitution across the 3-position or 5-functional-group axis produces measurably distinct compounds with divergent properties.

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde: Quantitative Comparator-Based Evidence for Differentiated Selection


LogP Reduction of ~1.2 Units Versus Parent 3-Methylisoxazolo[5,4-b]pyridine Confers Enhanced Aqueous Compatibility

The target compound exhibits a computed LogP of 0.35 , which is approximately 1.2 log units lower than the 3-methylisoxazolo[5,4-b]pyridine parent scaffold (LogP ~1.53) . This LogP reduction, driven by the polar aldehyde group, places the compound closer to the lead-like chemical space (LogP ≤3) and predicts substantially greater aqueous solubility and lower non-specific protein binding relative to the parent heterocycle. For medicinal chemistry programs requiring balanced polarity, the aldehyde-bearing compound offers a differentiated starting point.

LogP Lipophilicity Lead-likeness Physicochemical profiling

Molecular Weight Increase of 28 Da and Additional H-Bond Acceptor Distinguish Target from Non-Carbonyl Parent Scaffold

The target compound (MW 162.15, 3 H-bond acceptors) carries a 28 Da mass increment and one additional H-bond acceptor relative to the parent 3-methylisoxazolo[5,4-b]pyridine (MW 134.14, 2 H-bond acceptors) . This difference is chemically attributable to the formyl group (−CHO, exact mass 29.00) replacing an aromatic C−H. The increased H-bond acceptor count (3 vs. 2) alters the compound's recognition by biological targets and its potential for crystal engineering. For fragment-based screening libraries, the incremental MW and additional pharmacophoric feature render the target compound a distinct fragment entry.

Molecular weight Hydrogen bonding Fragment-based drug discovery Lead optimization

GHS07 Hazard Profile with Explicit Oral and Dermal Toxicity Warnings Provides Operational Certainty for Laboratory Procurement

The target compound is classified under GHS07 with four specific hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This defined, single-category classification contrasts with analogs lacking vendor-published hazard data, where safety profiles must be assumed or extrapolated. The explicit signal word 'Warning' and comprehensive P-phrase precautions (P260–P501) enable immediate integration into laboratory risk assessments and safety data sheet (SDS) compliance workflows without additional testing.

Safety GHS classification Laboratory handling Procurement risk assessment

Documented Oxime Derivatization Path Confirms Aldehyde Reactivity Distinct from Carboxylic Acid and Oxime Analogs

The aldehyde group of the target compound undergoes condensation with hydroxylamine to yield N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine (CAS 1049874-00-1, MW 177.16, C₈H₇N₃O₂), a transformation explicitly documented in vendor literature . This reactivity is fundamentally distinct from the 5-carboxylic acid analog (CAS 929972-88-3, MW 178.14, C₈H₆N₂O₃), which requires activation for amide/ester formation, and from the oxime itself, which is already at a higher oxidation state . The aldehyde thus occupies a unique reactive node allowing bidirectional redox manipulation (reduction to alcohol; oxidation to acid) and condensation chemistry (Schiff bases, hydrazones, Knoevenagel adducts) unavailable to its nearest analogs.

Aldehyde reactivity Oxime formation Building block utility Derivatization

Isoxazolo[5,4-b]pyridine Scaffold Validated in Antiproliferative and Kinase-Targeting Patent Landscapes, Supporting Target Compound's Relevance as a Screening Intermediate

The isoxazolo[5,4-b]pyridine scaffold has demonstrated antiproliferative activity: 3-substituted aminoisoxazolo[5,4-b]pyridines (3-chloroacetyl and 3-(2-bromo-propionyl)amino derivatives) showed ID₅₀ values in the 4 µg/mL range against eight human and murine tumor cell lines, meeting the international activity criterion for synthetic antitumor agents [1]. Furthermore, Eli Lilly's patent family (WO2012074761A1, EP2646445) claims oxazolo[5,4-b]pyridin-5-yl compounds for the treatment of cancer, specifically ovarian cancer and multiple myeloma [2]. While the target compound itself lacks published direct biological data, its scaffold places it within an extensively biologically validated chemical space, and its aldehyde functionality makes it a logical intermediate for synthesizing the 5-substituted analogs described in the patent literature.

Antiproliferative activity Kinase inhibition Cancer therapeutics Scaffold validation

Multi-Component Reaction Yields of 67–90% for Isoxazolo[5,4-b]pyridine Products Confirm Synthetic Tractability of the Scaffold Class

One-step three-component microwave-assisted reactions between 3-methylisoxazol-5-amine, aromatic aldehydes, and tetronic acid or indan-1,3-dione produce isoxazolo[5,4-b]pyridine products in 67–90% isolated yield [1]. This high-yielding MCR methodology demonstrates the synthetic accessibility of the scaffold class and the feasibility of generating diverse analogs from aldehyde-bearing building blocks. The target 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde, as a pre-formed aldehyde on the isoxazolo[5,4-b]pyridine core, eliminates the need for the three-component assembly for downstream applications requiring the intact bicyclic aldehyde, offering a one-step vs. three-step advantage for certain SAR workflows.

Multicomponent reaction Microwave-assisted synthesis Synthetic yield Green chemistry

3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Aldehyde-Based Parallel Library Synthesis for Kinase-Targeted Anticancer SAR

The target compound's free aldehyde group, combined with the biologically validated isoxazolo[5,4-b]pyridine scaffold covered by Eli Lilly's patent family (WO2012074761A1) [1], makes it a strategic building block for parallel synthesis of Schiff base, hydrazone, and Knoevenagel adduct libraries. Unlike the 5-carboxylic acid analog (CAS 929972-88-3), which requires coupling reagents, the aldehyde undergoes condensation under mild conditions compatible with high-throughput chemistry workflows. The documented antiproliferative activity of 3-substituted aminoisoxazolo[5,4-b]pyridines (ID₅₀ ≤4 µg/mL) [2] provides a biological rationale for SAR expansion at the 5-position via the aldehyde handle.

Lead-Like Fragment Screening with Favorable Polarity Profile (LogP 0.35)

With a LogP of 0.35 , this compound occupies a polarity range that is underrepresented among heterocyclic fragments. Compared to the parent 3-methylisoxazolo[5,4-b]pyridine (LogP ~1.53), the ~1.2 log unit reduction predicts improved aqueous solubility and reduced non-specific binding, desirable properties for fragment-based drug discovery (FBDD) libraries. The MW of 162.15 Da and 3 H-bond acceptors place it within Rule-of-Three compliant fragment space, while the reactive aldehyde allows for subsequent fragment growing or linking strategies.

Synthesis of Oxime and Hydrazone Derivatives for Crystallography and Biophysical Assays

The documented oxime derivatization path to N-({3-methyl-[1,2]oxazolo[5,4-b]pyridin-5-yl}methylidene)hydroxylamine (CAS 1049874-00-1) demonstrates the compound's utility as a precursor for nitrogen-containing derivatives suitable for X-ray crystallography (heavy atom incorporation) and biophysical binding assays (surface plasmon resonance, isothermal titration calorimetry). The aldehyde oxidation state permits both upward (oxime, nitrile) and downward (alcohol, amine via reductive amination) redox manipulation, offering greater synthetic flexibility than the fixed oxidation states of the 5-carboxylic acid or 5-oxime analogs.

Medicinal Chemistry Campaigns Requiring Defined GHS Safety Data for Institutional Compliance

For procurement in academic core facilities, CROs, and pharmaceutical companies operating under institutional chemical hygiene plans, the fully specified GHS07 hazard classification (H302/H315/H319/H335) with 17 published P-phrases eliminates pre-experiment safety data gaps. This contrasts with structurally related isoxazolo[5,4-b]pyridines lacking vendor-published hazard profiles, where risk assessments must default to conservative (and potentially workflow-limiting) assumptions.

Quote Request

Request a Quote for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.